1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea
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Overview
Description
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiourea backbone with a 4-chlorophenyl group and an imino(nitroamino)methyl substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like:
Purification: Crystallization or recrystallization to obtain pure product
Drying: Removal of solvent and moisture to achieve the desired compound
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced thiourea derivatives
Substitution Products: Substituted chlorophenyl derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development due to its unique structural features
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[imino(methyl)]-thiourea
- 1-(4-Chlorophenyl)-3-[imino(ethyl)]-thiourea
- 1-(4-Chlorophenyl)-3-[imino(phenyl)]-thiourea
Uniqueness
1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea stands out due to its imino(nitroamino)methyl substituent, which imparts unique electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQRJOCGKIULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=S)/N=C(\N)/N[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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